molecular formula C10H20Cl2N4O2S2 B12985050 1,1'-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea)

1,1'-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea)

Cat. No.: B12985050
M. Wt: 363.3 g/mol
InChI Key: MAXXWEOUNXGTGR-UHFFFAOYSA-N
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Description

1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide linkage, which is a key functional group in many biological and chemical processes. The presence of chloroethyl groups further enhances its reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea) typically involves the reaction of 2-chloroethyl isocyanate with a disulfide-containing diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-chloroethyl isocyanate+disulfide-containing diamine1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea)\text{2-chloroethyl isocyanate} + \text{disulfide-containing diamine} \rightarrow \text{1,1'-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea)} 2-chloroethyl isocyanate+disulfide-containing diamine→1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea)

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea) undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of disulfide bond formation and cleavage in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a chemotherapeutic agent.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea) involves the formation and cleavage of disulfide bonds. The chloroethyl groups can react with nucleophiles, leading to the formation of stable amide bonds. The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of linked molecules. This property makes it valuable in drug delivery and other applications where controlled release is essential.

Comparison with Similar Compounds

Similar Compounds

    NHS-PEG1-SS-PEG1-NHS: Contains a similar disulfide linkage but with polyethylene glycol chains.

    NHS-PEG2-SS-PEG2-NHS: Features a longer polyethylene glycol chain.

    NHS-PEG3-SS-PEG3-NHS: Has an even longer polyethylene glycol chain.

Uniqueness

1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis(3-(2-chloroethyl)urea) is unique due to its specific combination of disulfide and chloroethyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to form stable amide bonds and undergo controlled cleavage under reducing conditions sets it apart from other similar compounds.

Properties

Molecular Formula

C10H20Cl2N4O2S2

Molecular Weight

363.3 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-[2-(2-chloroethylcarbamoylamino)ethyldisulfanyl]ethyl]urea

InChI

InChI=1S/C10H20Cl2N4O2S2/c11-1-3-13-9(17)15-5-7-19-20-8-6-16-10(18)14-4-2-12/h1-8H2,(H2,13,15,17)(H2,14,16,18)

InChI Key

MAXXWEOUNXGTGR-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCNC(=O)NCCCl)NC(=O)NCCCl

Origin of Product

United States

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